AB-MECA is classified as a nucleoside analog and is primarily used in research settings to study adenosine receptors. It has been extensively characterized in both in vitro and in vivo studies for its binding affinity and functional activity at the adenosine A3 receptor . The compound is often radiolabeled with iodine-125 for use in binding assays and pharmacological studies, allowing researchers to track its interactions with cellular targets.
The synthesis of AB-MECA involves several key steps. Initially, the precursor compounds are prepared through standard organic synthesis techniques. A notable method includes the use of palladium-catalyzed coupling reactions to form the iodinated benzyl moiety attached to the adenosine structure. For example, a mixture of palladium chloride with phosphine ligands and hexamethyltin can be employed in anhydrous conditions to facilitate the reaction at elevated temperatures .
The radiolabeling process typically involves reacting the non-radiolabeled compound with sodium iodide-125 in the presence of a peracetic acid solution, yielding high-purity radiolabeled AB-MECA suitable for biological assays . The final product is purified using high-performance liquid chromatography (HPLC) to ensure that it meets the required standards for research applications.
The molecular structure of AB-MECA reveals several functional groups that contribute to its biological activity. The compound consists of a purine base (adenosine) modified with an amino group and an iodinated benzyl moiety. Its molecular formula is C21H27ClIN5O2, with a molecular weight of approximately 523 g/mol .
Key structural features include:
AB-MECA undergoes various chemical reactions that are critical for its function as a receptor agonist. Notably, it participates in competitive binding assays where it displaces other ligands from the adenosine A3 receptor. The binding kinetics can be analyzed using saturation binding assays, where parameters such as maximum binding capacity (B_max) and dissociation constants (K_d) are determined .
In addition, AB-MECA can be involved in metabolic transformations within biological systems, which may affect its efficacy and pharmacokinetics. Understanding these reactions is crucial for optimizing its use in therapeutic contexts.
The mechanism of action of AB-MECA primarily involves its interaction with the adenosine A3 receptor. Upon binding, AB-MECA activates intracellular signaling pathways mediated by G proteins. This activation leads to various physiological responses such as modulation of immune responses, inhibition of tumor growth, and protection against ischemic damage .
Research has shown that AB-MECA can induce signaling cascades that result in cellular effects like apoptosis in cancer cells and anti-inflammatory actions in immune cells. Data from binding studies indicate that AB-MECA exhibits high affinity for the A3 receptor, which correlates with its potent biological effects .
AB-MECA exhibits several notable physical and chemical properties:
Quantitative analyses such as lipophilicity measurements have been conducted to assess how these properties influence its pharmacological profile .
AB-MECA has significant applications in scientific research:
The ongoing research into AB-MECA continues to uncover new insights into adenosine receptors' roles in health and disease, making it a vital compound in pharmacological studies .
AB-MECA (N⁶-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine) is a synthetic nucleoside derivative with the molecular formula C₁₈H₂₁N₇O₄ and a molecular weight of 399.40 g/mol [5] [8]. Its structure features three key modifications from adenosine (Figure 1):
The compound exists as a white to off-white solid, soluble in DMSO (up to 10 mg/mL) but unstable in aqueous buffers. Its InChI Key (LDYMCRRFCMRFKB-MOROJQBDSA-N
) confirms stereospecificity at the ribose 2',3',4',5' positions, critical for receptor docking [5] [8]. Radiolabeled [¹²⁵I]AB-MECA (Ki = 1.48 nM at rat A3AR) is a high-affinity radiotracer for receptor binding assays due to its iodine-compatible benzyl ring [5].
Table 1: Key Chemical Properties of AB-MECA
Property | Value |
---|---|
CAS Number | 152918-26-8 |
Molecular Formula | C₁₈H₂₁N₇O₄ |
Molecular Weight | 399.40 g/mol |
Solubility | Soluble in DMSO (10 mg/mL) |
Key Structural Features | N⁶-(4-aminobenzyl); 5'-N-methylcarboxamido |
Radioligand Analog | [¹²⁵I]AB-MECA (Ki = 1.48 nM at rat A3AR) |
AB-MECA emerged in the early 1990s during efforts to develop subtype-selective adenosine receptor (AR) probes. Olah et al. (1994) first synthesized it to address the lack of high-affinity radioligands for the newly cloned rat A3AR, which was hampered by low affinity of existing tools like [¹²⁵I]AB-MECA's predecessor, N⁶-2-(4-amino-3-iodophenyl)ethyladenosine [5]. Its design leveraged structure-activity relationship (SAR) studies showing that N⁶-benzyl modifications with electron-rich groups (e.g., 4-aminobenzyl) enhanced A3AR binding.
AB-MECA became pivotal for pharmacologically characterizing A3AR across species:
Compared to later agonists (e.g., Cl-IB-MECA), AB-MECA served as a foundational scaffold for optimizing A3AR ligands, influencing the development of clinical candidates like piclidenoson [4] [9].
Table 2: AB-MECA vs. Key Adenosine Receptor Agonists
Compound | Primary Target | Ki (nM) | Key Structural Differences |
---|---|---|---|
AB-MECA | A3AR | 1.8–3.2* | N⁶-(4-aminobenzyl) |
IB-MECA (CF101) | A3AR | 0.38–1.5 | N⁶-(3-iodobenzyl) |
CGS21680 | A2AAR | 27–289 | 2-[p-(2-carboxyethyl)phenethylamino] modification |
Data sources: [4] [5] [9]; *Species-dependent |
A3AR activation by AB-MECA modulates critical pathways in neurological, cardiovascular, and inflammatory systems:
Neuroinflammation and Ischemic Protection
In subarachnoid hemorrhage (SAH) models, AB-MECA analogs (e.g., Cl-IB-MECA) reduce neuroinflammation by shifting microglial polarization from pro-inflammatory M(LPS) to anti-inflammatory M(IL-4) phenotypes. This occurs via the P38/STAT6 pathway, decreasing TNF-α/IL-6 and increasing Arginase-1 expression, ultimately attenuating neuronal apoptosis (Figure 2) [7]. The receptor is upregulated in microglia post-SAH, making it a therapeutic target for conditions like stroke [7].
Cardiovascular Regulation
A3AR couples to Gᵢ and Gq proteins, inhibiting adenylyl cyclase and reducing cAMP. In cardiac cells, this triggers:
Cancer and Immune Modulation
A3AR is overexpressed in tumor cells (e.g., leukemia, melanoma) versus normal tissues. AB-MECA binding:
Table 3: A3AR Distribution and AB-MECA Effects by Tissue
Tissue/Cell Type | A3AR Expression | AB-MECA-Mediated Effects | Key Pathways |
---|---|---|---|
Brain Microglia | Upregulated in injury | Anti-inflammatory polarization | P38/STAT6, ↓TNF-α |
Cardiac Myocytes | Low (species-variable) | Cardioprotection during ischemia | PI3K/Akt, ERK1/2 |
Eosinophils/Mast Cells | High | Calcium mobilization, degranulation | PLC/IP₃, Ca²⁺ flux |
Tumor Cells (e.g., Melanoma) | Overexpressed | Growth inhibition | Wnt/NF-κB suppression |
AB-MECA remains a vital tool for dissecting A3AR's dual roles in pathology and therapy, particularly in diseases with receptor dysregulation [4] [6] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0